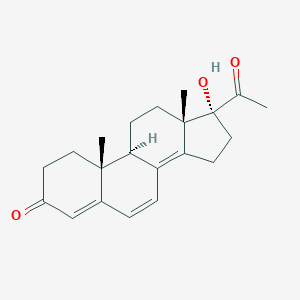

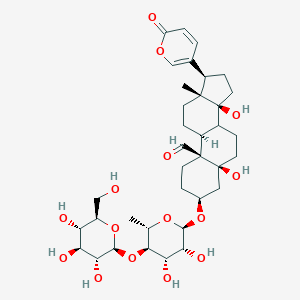

17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione

説明

17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione, also known as 17-OHP, is a steroid hormone that is produced in the adrenal gland and plays a crucial role in the synthesis of other hormones such as cortisol and androgens. In

作用機序

17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione acts as an agonist for the androgen receptor and the progesterone receptor, which are both nuclear receptors that regulate gene expression. When 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione binds to these receptors, it triggers a cascade of events that leads to the activation or repression of specific genes. Additionally, 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione has been shown to inhibit the activity of the enzyme 11-beta-hydroxysteroid dehydrogenase, which is responsible for the conversion of cortisol to cortisone in the kidney and liver.

生化学的および生理学的効果

The biochemical and physiological effects of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione are diverse and depend on the target tissue and the concentration of the hormone. In general, 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione has been shown to promote the development of male secondary sexual characteristics, such as the growth of facial hair and muscle mass. It also plays a role in the regulation of the menstrual cycle and pregnancy. Additionally, 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases and cancer.

実験室実験の利点と制限

One advantage of using 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione in lab experiments is that it is a stable and well-characterized molecule that can be easily synthesized and purified. Additionally, the use of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione as a biomarker for CAH has led to the development of sensitive and specific assays for its detection in blood samples. However, one limitation of using 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione in lab experiments is that its effects are highly dependent on the target tissue and the concentration of the hormone, which can make it difficult to interpret the results.

将来の方向性

There are several future directions for the research on 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione. One area of interest is the development of new drugs that target the androgen receptor and the progesterone receptor, which may have applications in the treatment of hormone-dependent cancers. Additionally, there is a growing interest in the role of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione in the regulation of the immune system and inflammation, which may lead to the development of new therapies for autoimmune diseases and cancer. Finally, there is a need for further research on the biochemical and physiological effects of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione in different tissues and under different conditions, which may lead to a better understanding of its role in health and disease.

合成法

The synthesis of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione involves the conversion of progesterone to 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione through a series of enzymatic reactions. The first step involves the conversion of progesterone to 17-alpha-hydroxyprogesterone (17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione) by the enzyme 17-alpha-hydroxylase. This is followed by the conversion of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione to 4-androstenedione by the enzyme 17,20-lyase. Finally, 4-androstenedione is converted to testosterone or estradiol by the enzymes 3-beta-hydroxysteroid dehydrogenase and aromatase, respectively.

科学的研究の応用

17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione is widely used in scientific research as a biomarker for the diagnosis of congenital adrenal hyperplasia (CAH), a genetic disorder that affects the adrenal gland's ability to produce cortisol and other hormones. CAH is characterized by an increase in the production of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione, which can be detected through a simple blood test. Additionally, 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione has been shown to play a role in the regulation of the immune system and inflammation, making it a potential target for the development of new drugs for autoimmune diseases and cancer.

特性

IUPAC Name |

(9R,10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,9,11,12,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,17,24H,6-11H2,1-3H3/t17-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIHGZAZUJGAEB-VMXMFDLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2=C3C=CC4=CC(=O)CCC4(C3CCC21C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]21C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161737 | |

| Record name | 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione | |

CAS RN |

14147-97-8 | |

| Record name | 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014147978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)